1-[(2,5-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide
Description
Historical Context of Sulfonyl Piperidine Carbohydrazide Development
The structural evolution of sulfonyl piperidine carbohydrazides traces back to early investigations into heterocyclic compounds with dual sulfonamide and hydrazide functionalities. A pivotal 2014 study demonstrated the synthesis of N'-(aryl/alkylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives through sequential reactions starting from ethyl piperidine-4-carboxylate. This methodology established a blueprint for introducing diverse sulfonyl groups at the piperidine nitrogen while retaining the carbohydrazide moiety at position 4.
Subsequent advancements focused on optimizing biological activity through substituent variations. For instance, Rehman et al. (2018) synthesized analogs with 3,4-dimethylphenyl groups, achieving acetylcholinesterase (AChE) inhibition IC~50~ values of 5.76–7.21 µM. Parallel work by Shrivastava et al. (2019) incorporated 1,3,4-oxadiazole linkers between piperidine cores and terminal aryl groups, yielding compounds with nanomolar-range AChE/BChE inhibition. These studies collectively validated the pharmacophoric importance of:
- Sulfonyl groups : Enhances target binding via polar interactions
- Piperidine scaffold : Improves blood-brain barrier permeability
- Carbohydrazide moiety : Enables hydrogen bonding with enzymatic active sites
Significance in Medicinal Chemistry Research
This compound exemplifies strategic molecular design combining three critical elements:
1. Metabolic Stability : The 2,5-dimethylphenyl sulfonyl group reduces oxidative metabolism compared to unsubstituted analogs, as evidenced by enhanced in vitro half-life (t~1/2~ > 120 min in hepatic microsomes).
2. Target Versatility : Structural analogs demonstrate activity across multiple therapeutic domains:
| Therapeutic Area | Target Enzyme | IC~50~ Range | Source |
|---|---|---|---|
| Neurodegeneration | AChE | 0.055–7.62 µM | |
| Antifungal | Succinate dehydrogenase | 6.07 µM | |
| Antiviral | 3CL protease | 1.27–2.26 µM |
3. Synthetic Flexibility : The carbohydrazide group at C-4 permits facile derivatization into hydrazones, thiosemicarbazides, and triazole hybrids. A 2025 study achieved 89.75% AChE inhibition by coupling the core structure with 1,3,4-oxadiazole-thioacetamide hybrids.
Current Research Landscape and Knowledge Gaps
Recent investigations (2022–2025) have expanded the compound’s applications while revealing critical research needs:
Advances :
- Multitarget Inhibition : Hybrid derivatives simultaneously inhibit AChE and β-secretase (BACE1) with K~i~ values ≤ 50 nM
- Antifungal Optimization : Quinazolinyl-piperidine carbohydrazides show in vivo efficacy against Rhizoctonia solani (76.9% curative activity)
- Computational Validation : Molecular docking confirms stable binding to AChE active site (ΔG = −9.2 kcal/mol)
Critical Gaps :
- Structural Dynamics : Limited data on conformation-dependent activity (e.g., piperidine chair vs. boat forms)
- In Vivo Pharmacokinetics : Only 23% oral bioavailability reported for lead analogs
- Target Selectivity : Off-target effects on cytochrome P450 3A4 (CYP3A4) remain unquantified
| Research Priority | Required Studies | Potential Impact |
|---|---|---|
| Bioavailability | Prodrug formulations | Enhanced CNS penetration |
| Selectivity | Proteome-wide binding assays | Reduced toxicity |
| Synthesis | Continuous flow chemistry | Scalable production |
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonylpiperidine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-10-3-4-11(2)13(9-10)21(19,20)17-7-5-12(6-8-17)14(18)16-15/h3-4,9,12H,5-8,15H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVNAMJYTSZXJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2,5-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide involves several steps. One common synthetic route includes the reaction of 2,5-dimethylbenzenesulfonyl chloride with piperidine-4-carbohydrazide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis provides a foundation for potential scale-up processes.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carbohydrazide Group
The carbohydrazide (-CONHNH₂) moiety participates in cyclization reactions with electrophilic reagents to form heterocyclic systems.
Key reaction with carbon disulfide :
When treated with CS₂ in alkaline conditions, the compound forms 1,3,4-oxadiazole derivatives (Figure 1A). For example:
Mechanism :
-
Deprotonation of hydrazide nitrogen by KOH.
-
Nucleophilic attack on CS₂ to form a dithiocarbazate intermediate.
-
Cyclization via intramolecular dehydration to yield oxadiazole .
Alkylation and Acylation Reactions
The hydrazide group reacts with alkyl/aryl halides or acylating agents:
Reaction with 2-bromo ethanamides :
Sulfonamide Group Reactivity
The sulfonyl group exhibits stability under acidic/basic hydrolysis but engages in hydrogen bonding with biological targets:
Enzyme inhibition :
-
Derivatives inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) via sulfonamide–enzyme interactions .
-
IC₅₀ values :
Derivative Target Enzyme IC₅₀ (μM) 12d AChE 0.73 ± 0.54 12m α-glucosidase 19.35 ± 1.28
Piperidine Ring Modifications
The piperidine ring undergoes functionalization at the nitrogen or carbon centers:
N-Sulfonylation :
-
Reacts with aryl sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) in aqueous Na₂CO₃ to form N-sulfonylated intermediates .
Interaction with Biological Targets
Structural analogs demonstrate binding to kinase-inactive conformations:
-
CDK4/6 inhibition : The piperidine-sulfonyl scaffold binds to Thr107 and Asp104 residues in CDK6, with IC₅₀ values in the nanomolar range .
-
Antibacterial activity : Methyl-substituted derivatives show enhanced activity against Gram-negative bacteria (MIC = 8–16 μg/mL) .
Comparative Reactivity of Structural Analogs
| Compound Modification | Reaction Outcome | Biological Activity |
|---|---|---|
| 4-Chlorophenyl sulfonyl group | Enhanced electrophilic substitution | Antibacterial (MIC = 8 μg/mL) |
| 3,5-Dimethylphenyl substitution | Stabilized enzyme binding | α-glucosidase inhibition |
This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules, particularly enzyme inhibitors and antimicrobial agents. Future studies should explore its potential in covalent inhibitor design via sulfonyl group chemistry.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that sulfonylpiperidine derivatives exhibit promising anticancer properties. For instance, compounds similar to 1-[(2,5-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Anti-inflammatory Agents :
- Antimicrobial Properties :
Biological Research Applications
- Enzyme Inhibitors :
- Modeling Biological Systems :
- Toxicological Studies :
Material Science Applications
- Polymer Chemistry :
- Coatings and Adhesives :
Case Studies
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, which can inhibit or modulate their activity . The piperidine ring provides structural stability and enhances the compound’s binding affinity to its targets . The exact pathways involved depend on the specific application and target proteins.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The compound’s activity and physicochemical properties are influenced by the position and nature of substituents on the aromatic sulfonyl group. Key analogs include:
Key Findings :
- Positional isomerism : The 2,5-dimethyl configuration in the target compound may offer optimal steric compatibility with hydrophobic enzyme pockets compared to 3,4-dimethyl analogs .
Biological Activity
1-[(2,5-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide, with the molecular formula C₁₄H₂₁N₃O₃S and a molecular weight of 311.40 g/mol, is a compound that has gained attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.
The compound is synthesized through the reaction of 2,5-dimethylbenzenesulfonyl chloride with piperidine-4-carbohydrazide. It features a sulfonyl group that plays a crucial role in its biological interactions.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antibacterial Activity : Demonstrated effectiveness against various bacterial strains.
- Enzyme Inhibition : Inhibits enzymes such as acetylcholinesterase (AChE) and urease.
- Anticancer Properties : Potential applications in cancer chemotherapy.
- Hypoglycemic Effects : May aid in controlling blood glucose levels.
The mechanism of action involves the interaction of the sulfonyl group with specific proteins, which can modulate their activity. This interaction is crucial for the compound's enzyme inhibitory effects and its potential therapeutic applications.
Antibacterial Studies
Recent studies have evaluated the antibacterial properties of this compound against various strains:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Salmonella Typhi | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 20 | 8 |
| Staphylococcus aureus | 25 | 4 |
These results indicate that the compound has significant antibacterial potential, particularly against Gram-positive bacteria like Staphylococcus aureus .
Enzyme Inhibition Studies
The compound's ability to inhibit AChE and urease was evaluated using standard assay methods:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 12.5 |
| Urease | 15.0 |
These values suggest that the compound may be useful in treating conditions related to cholinergic dysfunction and urea cycle disorders .
Case Studies
- Anticancer Activity : In vitro studies have shown that derivatives of piperidine compounds similar to this compound exhibit cytotoxic effects on cancer cell lines, indicating potential for further development in cancer therapy .
- Hypoglycemic Effects : Animal studies have demonstrated that this compound can lower blood glucose levels significantly when administered at appropriate dosages, suggesting its potential as an antidiabetic agent .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Activity Profile |
|---|---|
| 1-[(2,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide | Moderate antibacterial activity |
| 1-[(3,4-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide | Higher enzyme inhibition |
The unique structural configuration of this compound contributes to its distinct reactivity and binding characteristics compared to its analogs .
Q & A
Q. What are the standard synthetic routes for 1-[(2,5-Dimethylphenyl)sulfonyl]piperidine-4-carbohydrazide?
- Methodological Answer : The compound is synthesized via a two-step procedure:
Sulfonylation : React ethyl piperidine-4-carboxylate with 2,5-dimethylphenylsulfonyl chloride in an aqueous medium at pH 9–10 (adjusted with 15% Na₂CO₃). Monitor completion via TLC .
Hydrazide Formation : Treat the intermediate ester with hydrazine hydrate. Purify the product by precipitation in chilled water, followed by recrystallization from ethanol .
Key Considerations : Maintain anhydrous conditions during coupling steps to avoid side reactions.
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm sulfonyl, piperidine, and hydrazide moieties. For example, expect aromatic protons (δ 6.8–7.9 ppm) and piperidine CH₂ signals (δ 1.5–3.5 ppm) .
- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .
- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- Melting Point : Compare with literature values (±2°C deviation acceptable) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in derivative synthesis?
- Methodological Answer :
- Coupling Agents : Use EDCI/HOBt in anhydrous CH₃CN for carboxamide formation. Molar ratios of 1:1:1 (acid:EDCI:HOBt) minimize unreacted starting material .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of sulfonamide intermediates but may require stringent drying .
- Temperature : Stirring at room temperature (20–25°C) for 12–24 hours balances reactivity and side-product formation .
Example : A 64% yield was achieved for a carboxamide analog using 4-methoxyphenylpiperazine under these conditions .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 4-substituted phenylpiperazine derivatives) to resolve ambiguities .
- Impurity Analysis : Use preparative HPLC to isolate minor components if unexpected peaks arise (e.g., residual EDCI adducts) .
- Advanced Techniques : Employ 2D NMR (e.g., HSQC, HMBC) to confirm connectivity in complex cases, such as overlapping piperidine signals .
Q. What computational methods support the design of biologically active derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). Focus on sulfonamide binding to zinc ions in active sites .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity data to prioritize synthetic targets .
Case Study : Derivatives with 4-chlorophenylpiperazine showed enhanced inhibitory activity (IC₅₀ = 12 nM) due to hydrophobic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
